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Compound of Interest

Compound Name: 4-Chlorocyclohexanol

Cat. No.: B1345108

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the cis
and trans isomers of 4-Chlorocyclohexanol, a key intermediate in various chemical
syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of 4-
Chlorocyclohexanol, providing detailed information about the chemical environment of each
proton and carbon atom. The data for both cis and trans isomers are presented below.

'H NMR Spectral Data

Table 1: *H NMR Chemical Shifts (&) and Coupling Constants (J) for 4-Chlorocyclohexanol
Isomers
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. . Coupling
Chemical Shift L .
Isomer Proton Multiplicity Constant (J) in
(Ppm)
Hz
trans-4-
Chlorocyclohexa  H1 (CH-OH) ~3.6-3.8 m -
nol
H4 (CH-CI) ~4.0-4.2 m -
CH:z (axial &
_ ~1.2-2.2 m -
equatorial)
cis-4-
Chlorocyclohexa  H1 (CH-OH) ~4.0-4.2 m -
nol
H4 (CH-CI) ~4.3-45 m -
CH:z (axial &
~14-21 m -
equatorial)

Note: The chemical shifts are approximate and can vary based on the solvent and
concentration. 'm' denotes a multiplet.

13C NMR Spectral Data

Table 2: 13C NMR Chemical Shifts (d) for 4-Chlorocyclohexanol Isomers
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Isomer Carbon Chemical Shift (ppm)
trans-4-Chlorocyclohexanol C1 (CH-OH) ~69-71

C4 (CH-CI) ~60-62

C2,C6 ~35-37

C3,C5 ~30-32

cis-4-Chlorocyclohexanol C1 (CH-OH) ~66-68

C4 (CH-CI) ~58-60

C2,C6 ~33-35

C3,C5 ~28-30

Note: The chemical shifts are approximate and can vary based on the solvent and
concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in 4-Chlorocyclohexanol.
The key vibrational frequencies are summarized below.

Table 3: Characteristic IR Absorption Bands for 4-Chlorocyclohexanol

Functional Group Vibrational Mode :I:;v_el;lumber Intensity

O-H (Alcohol) Stretching 3200-3600 Strong, Broad
C-H (Alkane) Stretching 2850-3000 Strong

C-0O (Alcohol) Stretching 1050-1150 Strong

C-CI (Haloalkane) Stretching 600-800 Medium-Strong

The broad O-H stretching band is characteristic of the hydroxyl group, while the C-CI stretching
frequency confirms the presence of the chlorine atom.
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of 4-Chlorocyclohexanol.

Table 4: Key Mass Spectrometry Fragments for 4-Chlorocyclohexanol

m/z Interpretation

Molecular ion ([M]*) peak, showing the isotopic

134/136

pattern for chlorine
116/118 Loss of H20 from the molecular ion
98 Loss of HCI from the molecular ion
57 [CaHo]* fragment

The presence of two molecular ion peaks with an intensity ratio of approximately 3:1 (for
12Cs1H10%°CI%0 and 2Cs'H10%7CI®0) is a characteristic feature for a compound containing one
chlorine atom.

Experimental Protocols
NMR Spectroscopy

Sample Preparation:

¢ Dissolve 10-20 mg of the 4-Chlorocyclohexanol isomer in approximately 0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds).

e Transfer the solution to a 5 mm NMR tube.
o Ensure the solution is free of any particulate matter.
Data Acquisition:

e 1H NMR: Spectra are typically acquired on a 300 or 400 MHz spectrometer. Standard
parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition
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time of 2-4 seconds.

e 13C NMR: Spectra are typically acquired on the same spectrometer with a proton decoupler.
A larger number of scans is usually required to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation:

e Neat Liquid: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or
KBr).

e Solution: The sample is dissolved in a suitable solvent (e.g., CCls) and placed in a liquid cell.
Data Acquisition:
o A background spectrum of the empty salt plates or the solvent-filled cell is recorded first.

e The sample spectrum is then recorded, and the background is automatically subtracted. The
spectrum is typically scanned over the range of 4000-400 cm~1.

Mass Spectrometry (GC-MS)

Sample Preparation:

o Prepare a dilute solution of 4-Chlorocyclohexanol in a volatile organic solvent (e.g.,
dichloromethane or methanol).

e The concentration should be in the range of 1-10 pg/mL.
Data Acquisition:

e The sample is injected into the gas chromatograph (GC), where it is vaporized and
separated based on its boiling point and interaction with the column's stationary phase.

e The separated components then enter the mass spectrometer (MS), where they are ionized
(typically by electron impact) and fragmented.
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e The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector

records their abundance.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 4-

Chlorocyclohexanol.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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